molecular formula C12H15ClFN B2914348 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 2044713-13-3

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2914348
CAS No.: 2044713-13-3
M. Wt: 227.71
InChI Key: BQKFTVZZXNLMQD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride is a spirocyclic amine derivative characterized by a bicyclic structure where a six-membered ring (azaspiro[3.3]heptane) is fused with a 4-fluorophenyl substituent. The compound’s molecular formula is C₁₂H₁₅ClFN, with a molecular weight of 239.71 g/mol. The spirocyclic core imports conformational rigidity, while the 4-fluorophenyl group enhances aromatic interactions and metabolic stability, making it a promising scaffold in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN.ClH/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12;/h2-5,11,14H,1,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKFTVZZXNLMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride typically involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, followed by hydrolysis . This method is advantageous due to its modular approach, allowing for the efficient production of spiro[3.3]heptane derivatives. Industrial production methods may involve similar synthetic routes, optimized for large-scale manufacturing.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

These reactions can yield a variety of products, depending on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites that are typically occupied by benzene derivatives, potentially modulating the activity of enzymes or receptors . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Applications/Notes References
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride Spiro[3.3]heptane core + 4-fluorophenyl group 239.71 Drug discovery (rigid scaffold for receptor targeting)
2-Azaspiro[3.3]heptane hydrochloride Base spirocyclic amine (no aryl substitution) 133.62 Ligand in coordination chemistry (e.g., gold(I)-dithiocarbamate complexes)
3-Phenyl-2-azaspiro[3.3]heptane hydrochloride Spiro core + phenyl substituent 209.72 Reduced lipophilicity vs. 4-fluorophenyl analog; lower metabolic stability
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride Fluorine on spiro ring (not aryl group) 149.60 Altered electronic properties; potential for improved solubility
2,6-Diazaspiro[3.3]heptane hydrochloride Two nitrogen atoms in spiro system 148.63 Enhanced hydrogen bonding capacity; used in peptide mimetics
2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride Methyl group + dual nitrogen atoms 162.65 Increased steric hindrance; applications in kinase inhibitor development

Key Findings

Substituent Effects on Bioactivity The 4-fluorophenyl group in the target compound enhances lipophilicity and aromatic interactions compared to non-fluorinated analogs (e.g., 3-phenyl derivative) . Fluorine’s electron-withdrawing nature may improve binding affinity to targets like serotonin or dopamine receptors, where halogenated aryl groups are common . In contrast, 6-fluoro-1-azaspiro[3.3]heptane hydrochloride positions fluorine on the spiro ring, altering electronic distribution without aromatic benefits, which may reduce receptor specificity .

Spirocyclic Core Modifications 2,6-Diazaspiro[3.3]heptane hydrochloride introduces a second nitrogen atom, enabling stronger hydrogen bonding and solubility in aqueous environments. This makes it suitable for peptide mimetics but may reduce blood-brain barrier penetration compared to the monocyclic target compound . The tert-butyl carbamate derivative (e.g., TERT-BUTYL 2-AZASPIRO[3.3]HEPTAN-5-YLCARBAMATE HYDROCHLORIDE) demonstrates the utility of protective groups in prodrug strategies, a feature absent in the target compound .

Synthetic and Safety Considerations

  • The target compound shares synthetic pathways with isostructural fluorophenyl derivatives (e.g., ), but its spirocyclic amine synthesis requires precise ring-closing methodologies .
  • Safety profiles (e.g., irritation hazards: H315, H319) align with base spirocyclic amines but may vary due to fluorophenyl-induced toxicity .

Research Implications

  • Medicinal Chemistry : The rigidity of the spiro[3.3]heptane core and fluorophenyl group positions the compound as a candidate for central nervous system (CNS) drug development, where conformational stability and receptor affinity are critical .

Biological Activity

1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula C₁₂H₁₅ClFN and a molecular weight of approximately 227.71 g/mol, is recognized for its pharmacological properties, particularly as a bioisostere of piperidine, which allows it to interact with various biological targets involved in neurotransmission and pain pathways .

Structural Characteristics

The structural uniqueness of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride is attributed to its spirocyclic framework, which incorporates a nitrogen atom within a bicyclic system. The presence of the 4-fluorophenyl group enhances lipophilicity, potentially improving receptor binding compared to simpler analogs . The following table summarizes key structural features:

Property Details
Chemical Formula C₁₂H₁₅ClFN
Molecular Weight 227.71 g/mol
IUPAC Name 3-(4-fluorophenyl)-2-azaspiro[3.3]heptane; hydrochloride
CAS Number 2044713-13-3

The mechanism of action for 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, particularly receptors and enzymes that modulate neurotransmission and pain perception. The spirocyclic structure facilitates binding to sites typically occupied by benzene derivatives, which may lead to modulation of receptor activity . This structural similarity to piperidine compounds suggests potential analgesic and anesthetic properties.

Biological Activity

Research indicates that compounds with similar structures to 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride exhibit significant biological activity. Notably, studies highlight its potential as an analgesic agent:

  • Analgesic Properties : The compound's structural features suggest it may act on pain pathways similarly to established analgesics like bupivacaine .
  • Neurotransmission Modulation : Its ability to bind to neurotransmitter receptors positions it as a candidate for further exploration in neurobiological studies .

Case Studies

Several studies have explored the biological activity of related azaspiro compounds:

  • Study on Pain Modulation : A study demonstrated that azaspiro compounds could effectively reduce pain responses in animal models, indicating their potential use in pain management therapies .
  • Neurobiology Applications : Research has shown that azaspiro derivatives can influence neurotransmitter release, suggesting their utility in treating neurological disorders .

Synthesis and Chemical Reactions

The synthesis of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride typically involves multi-step chemical reactions, including the formation of cyclobutanones from keteneiminium salts and alkenes . Key reactions include:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution : Particularly at the fluorophenyl group.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity .

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